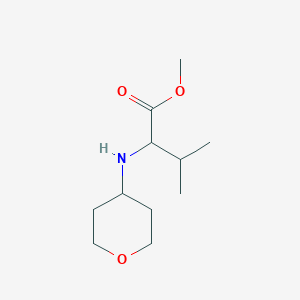
Methyl (tetrahydro-2h-pyran-4-yl)valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (tetrahydro-2h-pyran-4-yl)valinate is an organic compound characterized by a tetrahydropyran ring structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (tetrahydro-2h-pyran-4-yl)valinate can be synthesized through several methods. One common approach involves the esterification of tetrahydro-2h-pyran-4-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Methyl (tetrahydro-2h-pyran-4-yl)valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (tetrahydro-2h-pyran-4-yl)valinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (tetrahydro-2h-pyran-4-yl)valinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways . The tetrahydropyran ring structure also contributes to its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
- Methyl tetrahydro-2h-pyran-4-carboxylate
- Tetrahydro-2h-pyran-4-yl acetate
- Tetrahydro-2h-pyran-4-yl methanol
Comparison: Methyl (tetrahydro-2h-pyran-4-yl)valinate is unique due to its specific ester group and the presence of the valinate moiety. This distinguishes it from other similar compounds, which may have different functional groups or substituents. The presence of the valinate group can influence the compound’s reactivity and its applications in various fields .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
methyl 3-methyl-2-(oxan-4-ylamino)butanoate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)10(11(13)14-3)12-9-4-6-15-7-5-9/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
UWSIQSMGSMJFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















